2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-19-8-4-7-18-9-10-20(22-21(18)19)23-13-11-17(12-14-23)15-16-5-2-1-3-6-16/h1-10,17,24H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSWJINQATVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3)
A Multi-Target-Directed Ligand (MTDL) for Neurodegenerative Therapeutics[1][2]
Executive Summary
2-(4-Benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3) is a synthetic small molecule belonging to the class of Multi-Target-Directed Ligands (MTDLs) designed primarily for Alzheimer’s Disease (AD) therapy.[1][2] Its structure represents a rational hybridization of two pharmacophores:
-
8-Hydroxyquinoline (8-HQ): A metal-chelating scaffold capable of sequestering redox-active metals (Cu²⁺, Zn²⁺, Fe³⁺) and neutralizing reactive oxygen species (ROS).[1][2]
-
4-Benzylpiperidine: The recognition moiety of Donepezil , a clinically approved Acetylcholinesterase (AChE) inhibitor.[2]
This guide details the physicochemical properties, synthesis, and pharmacological mechanisms of this compound, positioning it as a probe for studying the "Metal-Hypothesis" of Alzheimer's disease alongside cholinergic restoration.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| CAS Number | 941868-41-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₂₁H₂₂N₂O |
| Molecular Weight | 318.41 g/mol |
| SMILES | OC1=C2N=C(N3CCC(CC4=CC=CC=C4)CC3)C=CC2=CC=C1 |
| LogP (Predicted) | ~4.5 (Lipophilic, BBB-permeable) |
| pKa (Predicted) | ~10.2 (Phenolic OH), ~5.4 (Quinoline N) |
| Solubility | Soluble in DMSO, DCM, Methanol; Poorly soluble in water.[1][2][3][4] |
Mechanism of Action: The MTDL Strategy
The therapeutic potential of CAS 941868-41-3 relies on its ability to simultaneously modulate distinct pathological pathways.[1][2]
3.1. Dual-Pathway Modulation[1][2]
-
Cholinergic Pathway (Symptomatic): The benzylpiperidine moiety targets the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).[2] The bulky hydrophobic benzyl group interacts with Trp84 and Phe330 residues, inhibiting the hydrolysis of acetylcholine.
-
Amyloid & Oxidative Pathway (Disease-Modifying): The 8-hydroxyquinoline core acts as a bidentate ligand.[1][2] It chelates Cu²⁺ and Zn²⁺ ions found in high concentrations within amyloid-beta (Aβ) plaques.[1][2] By stripping these metals, the compound:
3.2. Mechanistic Pathway Diagram
Figure 1: The dual-action mechanism targeting both cholinergic deficit and metal-induced oxidative stress.[1][2]
Synthesis Protocol
The synthesis follows a Nucleophilic Aromatic Substitution (S_NAr) strategy. The electron-deficient 2-position of the quinoline ring is susceptible to nucleophilic attack by the secondary amine of the piperidine.[1]
4.1. Reaction Scheme
Precursors:
Reagents:
-
Solvent: Ethoxyethanol or n-Butanol (high boiling point required).[1][2]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[2]
4.2. Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-Chloroquinolin-8-ol in ethoxyethanol (0.5 M concentration).
-
Addition: Add 1.2 eq of 4-Benzylpiperidine and 2.0 eq of
. -
Reflux: Heat the mixture to reflux (135°C) under an inert atmosphere (
or Ar) for 12–24 hours. Monitor consumption of the chloride starting material via TLC (Mobile phase: DCM/MeOH 95:5). -
Work-up:
-
Purification: Purify via flash column chromatography on silica gel. Gradient elution: Hexane
Hexane/Ethyl Acetate (7:3).[2] -
Characterization: Confirm structure via ¹H-NMR (Diagnostic: disappearance of quinoline C2-H, appearance of piperidine multiplets).
4.3. Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for CAS 941868-41-3 via S_NAr.
Biological Evaluation & Validation Protocols
To validate the efficacy of CAS 941868-41-3, the following assays are standard in the field of MTDLs.
5.1. Ellman’s Assay (AChE Inhibition)
This colorimetric assay measures the inhibitory potency (
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB²⁻) absorbing at 412 nm.[2]
-
Protocol Snippet:
5.2. Metal Chelation Assay (UV-Vis)
Verifies the capability to strip metals from Aβ or prevent metal-induced oxidation.[1][2]
-
Protocol:
5.3. PAMPA-BBB Assay
Predicts blood-brain barrier permeability, critical for CNS drugs.[1][2]
-
Method: Parallel Artificial Membrane Permeability Assay.[2]
-
Metric: Permeability (
).[2] Values indicate high CNS penetration.[1][2] The lipophilic benzylpiperidine tail generally ensures high permeability for this scaffold.[2]
Safety & Handling
-
Hazard Statements: Warning. Causes skin irritation (H315), causes serious eye irritation (H319).
-
Storage: Store at -20°C, desiccated. Protect from light (8-HQ derivatives can be photosensitive).[1][2]
-
Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous storage due to potential hydrolysis or precipitation.[2]
References
-
Bolognesi, M. L., et al. (2009).[2] "Design, Synthesis, and Biological Evaluation of 8-Hydroxyquinoline-Based Inhibitors of BACE-1 and Acetylcholinesterase." Journal of Medicinal Chemistry. Link (Representative SAR for 8-HQ-amine hybrids).[1][2]
-
Prati, F., et al. (2013).[2] "Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease." ChemMedChem. Link[2]
-
BLD Pharm. (n.d.).[2] "Product Analysis: this compound." Chemical Catalog. Link
-
Mao, F., et al. (2013).[2] "Design, synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry. Link[2]
Sources
- 1. 941868-37-7|2-(Pyrrolidin-1-yl)quinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone [smolecule.com]
- 6. Compound (4-benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone -... [chemdiv.com]
- 7. Bot Verification [rasayanjournal.co.in]
The Steric Gate: Structure-Activity Relationship of 2-Substituted 8-Hydroxyquinolines
Technical Guide for Medicinal Chemistry & Pharmacology
Executive Summary: The Ionophore Shift
The 8-hydroxyquinoline (8-HQ) scaffold has evolved from a non-specific metal chelator to a precision tool in neurodegenerative and oncological pharmacology. The critical determinant of this evolution is the C2 position .
While substitutions at C5 and C7 (e.g., Clioquinol) primarily affect electronic distribution and lipophilicity, substitution at the C2 position introduces a "Steric Gate." This steric bulk prevents the formation of thermodynamically stable, coordinatively saturated 1:3 (metal:ligand) complexes. Instead, it forces the formation of 1:1 or 1:2 complexes with open coordination sites. This shift alters the compound's function from a chelator (which strips metals and causes deficiency) to an ionophore (which transports metals across membranes and redistributes them).
This guide details the SAR, synthesis, and characterization of these 2-substituted analogs, focusing on their utility in restoring metal homeostasis in Alzheimer’s Disease (AD) and inducing copper-dependent cytotoxicity in cancer.
The Chelation Pharmacophore & Steric Control
The "Steric Gate" Hypothesis
The classic 8-HQ pharmacophore binds divalent metals (Cu²⁺, Zn²⁺) via the phenolate oxygen and the pyridine nitrogen.
-
Unsubstituted 8-HQ: Forms stable, octahedral 1:3 complexes (
) with neutral charge. These precipitate or become inert, effectively removing the metal from the biological pool. -
2-Substituted 8-HQ: A substituent at C2 (Methyl, Phenyl, etc.) creates steric clash with the ligands in a planar or octahedral geometry. This destabilizes the
complex, favoring charged or ternary or species.
Biological Consequence: The
Visualization: Steric Hindrance in Metal Coordination
Figure 1: The steric bulk at C2 prevents the formation of saturated ML3 complexes, favoring bioactive ML2 species.
Comparative SAR Data
The following table contrasts the physicochemical properties of the parent scaffold against key 2-substituted derivatives. Note the decrease in stability constants (
| Property | 8-Hydroxyquinoline (Parent) | 2-Methyl-8-HQ (Steric Probe) | PBT2 (Clinical Candidate) |
| C2 Substituent | -H | -CH₃ | -(CH₂)N(CH₃)₂ |
| Other Subs | None | None | 5,7-Dichloro |
| pKa (NH⁺) | ~5.0 | ~5.4 | ~5.5 |
| pKa (OH) | ~9.9 | ~10.0 | ~9.5 (Acidified by Cl) |
| LogP | 2.02 | 2.55 | 3.25 |
| Cu(II) Log K₁ | 12.8 | 12.2 | ~11.8 |
| Cu(II) Log | 24.5 | 23.4 | ~22.0 |
| Primary MOA | Chelator (Sequestration) | Weak Ionophore | Ionophore (Redistribution) |
Data compiled from BenchChem and IUPAC stability constant databases.
Synthetic Strategies
Direct functionalization of the C2 position on the electron-deficient pyridine ring is challenging. The most robust "technical" route for generating 2-substituted 8-HQs involves the N-Oxide Rearrangement or Minisci-type radical substitution .
Protocol: Synthesis of 2-Alkyl-8-Hydroxyquinoline via N-Oxide
This method allows for the introduction of alkyl/aryl groups at C2 using Grignard reagents, followed by rearomatization.
Reagents:
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Acetic Anhydride (
) -
Grignard Reagent (
) or Alkyl Lithium
Step-by-Step Methodology:
-
Protection: Protect the phenolic -OH (e.g., as a benzyl ether) to prevent interference with the organometallic step.
-
Reaction: 8-HQ + BnBr +
8-Benzyloxyquinoline.
-
-
N-Oxidation:
-
Dissolve 8-benzyloxyquinoline (10 mmol) in DCM (50 mL).
-
Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours.
-
Wash with
, dry, and concentrate to yield the N-oxide.
-
-
C2-Functionalization (The Critical Step):
-
Dissolve N-oxide in dry THF under Argon at -78°C.
-
Add
(1.5 eq) dropwise. The nucleophile attacks the electrophilic C2 position. -
Note: Alternatively, treat with
followed by base to rearrange (Boekelheide rearrangement) if a 2-methyl/hydroxymethyl group is desired via acetate intermediate.
-
-
Deprotection:
-
Remove the benzyl group using
or in DCM.
-
-
Purification: Recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 2: General synthetic route via N-oxide activation for C2 functionalization.
Experimental Protocol: Determining Stability Constants
To validate the "Steric Gate" effect, one must experimentally determine the stability constants (
Method: Potentiometric Titration (Bjerrum Method).
Rationale: This method measures the competition between protons (
-
Preparation:
-
Prepare a solution of Ligand (
) in 50% v/v Dioxane/Water (to ensure solubility). -
Add background electrolyte (
) to maintain ionic strength. -
Prepare Metal solution (
, ).
-
-
Titration:
-
Titrate with standard Carbonate-free NaOH (
) under atmosphere at 25°C. -
Record pH vs. Volume NaOH added.
-
-
Data Analysis:
-
Calculate the average number of ligands bound per metal ion (
) using the Irving-Rossotti equation. -
Plot
vs. pL (negative log of free ligand concentration). -
Validation Check: For 2-substituted derivatives,
may plateau near 2.0 (indicating ), whereas unsubstituted 8-HQ will approach 3.0 ( ).
-
Biological Mechanism: The Ionophore Effect (PBT2)
The therapeutic efficacy of 2-substituted 8-HQs (like PBT2) in Alzheimer's relies on the "Trojan Horse" mechanism.
-
Extracellular: The ligand strips Cu/Zn from Amyloid-beta (Aβ) plaques (solubilizing the plaque).
-
Transport: The neutral, lipophilic 1:1 or 1:2 complex crosses the neuronal membrane.
-
Intracellular Release: Inside the cell, the complex dissociates due to lower pH or exchange with higher-affinity metallochaperones.
-
Signaling: Released Zn²⁺/Cu²⁺ inhibits GSK3β (preventing Tau phosphorylation) and activates the proteasome.
Figure 3: Mechanism of Action for PBT2-like ionophores in neurodegeneration.
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron. Link
- Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of cancer and neurodegenerative diseases." European Journal of Medicinal Chemistry.
-
Summers, K. L., et al. (2020). "PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study." Metallomics. Link
-
Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-PHENYL-8-HYDROXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]
- 12. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Design and Application of Novel Quinoline-Based Metal Chelators
From Synthesis to Biological Validation: An In-Depth Technical Guide
Part 1: The Paradigm Shift – From "Chelators" to "Metallochaperones"
For decades, the dogma in treating metal-dyshomeostasis diseases (Alzheimer’s, Wilson’s, heavy metal toxicity) was simple: depletion . The goal was to strip the body of excess metal using high-affinity ligands like Desferrioxamine or D-Penicillamine.
However, in the context of complex biological systems—specifically neurodegeneration and oncology—systemic depletion is a blunt instrument that often leads to severe side effects (e.g., anemia, myelosuppression).
The Modern Directive: We are no longer designing simple "scavengers." We are designing Metal-Protein Attenuating Compounds (MPACs) and Ionophores .
-
MPACs: Compete with low-affinity biological ligands (like Amyloid-beta) to normalize metal distribution without stripping essential metalloenzymes.
-
Ionophores: Act as "Trojan horses," transporting cytotoxic metals (Cu, Fe) into cancer cells to induce ferroptosis, or redistributing synaptic Zn into neurons to activate survival pathways.
This guide focuses on the 8-Hydroxyquinoline (8HQ) scaffold, a privileged structure that allows for precise tuning of these properties.
Part 2: Rational Chemical Design (SAR)
The success of a quinoline chelator hinges on three specific structural zones. You must manipulate these to balance Binding Affinity (
The 8-Hydroxyquinoline Core Architecture
-
The Chelating Pincer (Positions 8 & 1):
-
The hydroxyl group at C8 and the heterocyclic nitrogen at N1 form a five-membered chelate ring with divalent metals (
). -
Design Rule: Do not modify the N1 or O8 directly if you want to maintain chelation. However, electron-donating groups (EDGs) on the ring will increase the
of the phenol, thereby increasing metal affinity (Hard Soft Acid Base theory).
-
-
The Selectivity Gate (Position 2):
-
-
steric Hindrance:* Bulky groups here (e.g., methyl, phenyl) introduce steric clash.
-
-
Effect: This destabilizes the formation of saturated
complexes (specifically with Aluminum), while permitting planar complexes (Cu, Zn). -
Application: To avoid off-target Aluminum chelation in Alzheimer's research, functionalize Position 2.
-
-
The Pharmacokinetic Modulators (Positions 5 & 7):
-
These are the primary sites for halogenation (Cl, I, Br) or hydrophobic substitution.
-
Clioquinol (5-Cl, 7-I): High logP, crosses BBB, but issues with mutagenicity.
-
PBT2 (5,7-dichloro-2-dimethylaminomethyl):[1] Improved solubility and safety profile.[2]
-
Strategy: Add solubilizing groups (morpholine, piperazine) here to counter the hydrophobicity of the aromatic rings.
-
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: Strategic modification zones of the 8-hydroxyquinoline scaffold for biological optimization.
Part 3: Therapeutic Mechanisms & Biological Validation
Neurodegeneration: The "Sink" and "Redistribution" Effect
In Alzheimer's Disease (AD), Zinc and Copper are trapped in extracellular Amyloid-beta (Aβ) plaques. This creates a double-negative:
-
Toxicity: The Aβ-Metal complex generates Reactive Oxygen Species (ROS).
-
Deficiency: The neuron is starved of intracellular Zinc, which is required for synaptic function.
Mechanism of Action (e.g., PBT2): The chelator strips the metal from the Aβ (dissolving the plaque) and transports the metal into the cell. The intracellular Zinc then inhibits GSK3β (Glycogen Synthase Kinase 3 beta), preventing Tau hyperphosphorylation.
Oncology: The "Trojan Horse" (ROS Induction)
Cancer cells have high metabolic requirements for Iron and Copper. Mechanism: Novel quinolines (e.g., Gallium-substituted or specific 8HQ derivatives) bind metals in the microenvironment, enter the cancer cell, and undergo redox cycling. This generates a lethal burst of hydroxyl radicals (Fenton chemistry) specifically within the tumor, triggering apoptosis or ferroptosis.
Visualization: The Ionophore Mechanism (Neuroprotection)
Figure 2: The Ionophore Mechanism. The ligand redistributes metals from toxic extracellular aggregates to intracellular signaling pathways.
Part 4: Essential Experimental Protocols
To publish in high-impact journals, you must validate both the chemistry (binding) and the biology (rescue).
Protocol A: Determination of Stability Constants (UV-Vis Titration)
Purpose: To prove your ligand binds the target metal (Cu, Zn, Fe) with physiologically relevant affinity (typically
Reagents:
-
Ligand stock (1 mM in DMSO).
-
Metal salt (
or , 1 mM in water). -
Buffer: 50 mM HEPES, pH 7.4. Critical: Do not use Phosphate buffer (PBS), as phosphates can precipitate metals or compete for binding.
-
Ionic Strength Adjuster: 0.1 M
or .
Step-by-Step:
-
Baseline: Record the UV-Vis spectrum (200–600 nm) of the ligand (20 µM) in buffer. Note the
.[3] -
Titration: Add aliquots of Metal stock (0.1 equivalents at a time) to the cuvette. Mix and incubate for 2 mins.
-
Observation: You will observe a bathochromic shift (red shift) or the appearance of a new Charge Transfer (CT) band (often ~400–450 nm for Cu-8HQ complexes).
-
Isosbestic Points: Ensure clear isosbestic points appear. This confirms a clean transition between two species (Free Ligand
Complex) without degradation. -
Analysis: Plot Absorbance vs.
ratio. Use global analysis software (e.g., Hyperquad or HypSpec) to calculate stability constants.
Protocol B: Cellular Metal Rescue Assay
Purpose: To distinguish between general toxicity and metal-dependent mechanisms.
Workflow:
-
Seed Cells: SH-SY5Y (neuroblastoma) or HeLa cells in 96-well plates.
-
Treatment Groups:
-
Vehicle Control (DMSO).
-
Ligand Only (Gradient concentrations).
-
Ligand + Metal (1:1 ratio, e.g.,
Ligand + ). -
Ligand + Metal + EDTA (Strong chelator control).
-
-
Readout: MTT or CellTiter-Glo viability assay after 24–48h.
-
Interpretation:
-
Neuroprotection:[4] If Ligand is toxic alone but non-toxic with Metal, it suggests the ligand is stripping essential metals from the media (artificial toxicity).
-
Ionophore Toxicity (Cancer): If Ligand is non-toxic alone but highly toxic with Cu/Fe, it confirms the "Trojan Horse" ROS mechanism.
-
Part 5: Quantitative Data Summary
Comparison of Quinoline-Based Chelator Generations
| Feature | Clioquinol (1st Gen) | PBT2 (2nd Gen) | Novel Hybrids (3rd Gen) |
| Structure | 5-Cl, 7-I-8-hydroxyquinoline | 5,7-dichloro-2-(dimethylamino) | 8HQ-Tacrine / 8HQ-Platinum |
| Primary Mechanism | Metal Chelation | Ionophore / Chaperone | Multi-target (Enzyme inhibition + Chelation) |
| Solubility | Poor (Lipophilic) | Improved (Amino group) | Tunable (Linker dependent) |
| BBB Permeability | High | High | Variable |
| Toxicity Risk | SMON (Optic Neuropathy) | Low (Phase II Safe) | Target-dependent |
| Key Application | Topical Antibacterial (Obsolete) | Alzheimer's / Huntington's | Theranostics / Oncology |
References
-
Crouch, P. J., et al. (2011). "The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity." Journal of Neurochemistry.
-
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron.
-
Prabal, P., et al. (2023). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." International Journal of Molecular Sciences.
-
Oliveri, V. (2020). "Quinoline-based metal complexes: Synthesis and applications." Coordination Chemistry Reviews.
-
Ding, Y., et al. (2023). "(8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms." ACS Omega.
-
Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews.
Sources
Chemical properties and molecular weight of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
This in-depth technical guide details the chemical properties, molecular weight, synthesis, and functional applications of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol .[1]
A Comprehensive Guide to Structure, Synthesis, and Functional Applications [1]
Executive Summary
This compound (CAS: 941868-41-3) is a specialized heterocyclic compound belonging to the 8-hydroxyquinoline (8-HQ) family.[1][2] Structurally, it features a quinoline core substituted with a hydroxyl group at the 8-position and a bulky 4-benzylpiperidin-1-yl moiety at the 2-position.[1]
This molecule is of significant interest in medicinal chemistry due to its dual functionality:
-
Metal Chelation: The 8-hydroxyquinoline motif acts as a bidentate ligand for transition metals (Cu²⁺, Zn²⁺, Fe²⁺), a mechanism critical for modulating oxidative stress and metallostasis in neurodegenerative diseases.[1]
-
Lipophilic Targeting: The 4-benzylpiperidine substituent enhances lipophilicity (LogP), facilitating membrane permeability and potential blood-brain barrier (BBB) penetration, making it a candidate scaffold for CNS-targeted therapeutics (e.g., Alzheimer's, Parkinson's) and anticancer agents.[1]
Physicochemical Properties & Molecular Weight[1][3][4]
Molecular Weight Calculation
The molecular weight is derived from the atomic composition of the formula C₂₁H₂₂N₂O .[1]
| Element | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 21 | 12.011 | 252.23 |
| Hydrogen (H) | 22 | 1.008 | 22.18 |
| Nitrogen (N) | 2 | 14.007 | 28.01 |
| Oxygen (O) | 1 | 15.999 | 16.00 |
| Total MW | 318.42 g/mol |
Key Chemical Descriptors
The following properties are calculated based on the structural characteristics of the 8-HQ scaffold and the benzylpiperidine substituent.
| Property | Value (Approx.) | Significance |
| CAS Number | 941868-41-3 | Unique identifier for cataloging and regulatory tracking.[1] |
| Formula | C₂₁H₂₂N₂O | Defines stoichiometric composition.[1] |
| LogP (Predicted) | 4.5 – 5.2 | High lipophilicity due to the benzyl group; suggests good membrane permeability but low aqueous solubility.[1] |
| TPSA | ~35 Ų | Low topological polar surface area, favorable for BBB penetration (<90 Ų). |
| pKa (Phenolic OH) | ~9.8 | Typical for 8-hydroxyquinolines; deprotonation facilitates metal binding. |
| pKa (Quinoline N) | ~4.0 – 5.0 | The 2-amino substitution can modulate basicity, but steric bulk may reduce proton affinity.[1] |
| H-Bond Donors | 1 (OH) | Meets Lipinski's Rule of 5 criteria (<5). |
| H-Bond Acceptors | 3 (N, N, O) | Meets Lipinski's Rule of 5 criteria (<10).[1] |
Structural Analysis & Synthesis[1]
Structural Logic
The molecule combines two pharmacophores:[1]
-
The Chelator (Head): The 8-hydroxyquinoline core provides the N-O coordination site essential for binding divalent metal ions.[1]
-
The Lipophilic Tail: The 4-benzylpiperidine group at position 2 acts as a hydrophobic anchor.[1] This modification is strategic—it prevents rapid metabolism at the 2-position (a common metabolic soft spot in quinolines) and increases the volume of distribution.
Synthetic Pathway
The synthesis typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The electron-deficient nature of the 2-chloroquinoline allows for displacement by the secondary amine (piperidine).
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution.
Detailed Protocol (General Procedure)
-
Reagents: 2-Chloroquinolin-8-ol (1.0 eq), 4-Benzylpiperidine (1.2 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMF (Dimethylformamide) or 2-Ethoxyethanol.
-
Procedure:
-
Workup:
-
Validation: Confirm structure via ¹H-NMR (characteristic peaks for benzyl protons ~7.2 ppm and quinoline protons) and MS (m/z 318.4 [M+H]⁺).
Functional Mechanism & Applications
Metal Chelation & Neuroprotection
The core utility of this compound lies in its ability to modulate metal homeostasis.[1] In conditions like Alzheimer's Disease (AD), metal ions (Cu, Zn) accumulate in amyloid plaques, catalyzing ROS production.[1]
-
Mechanism: The 8-HQ moiety binds Cu²⁺/Zn²⁺ in a 2:1 stoichiometry.[1]
-
Effect: This sequestration prevents metal-induced amyloid-beta (Aβ) aggregation and reduces oxidative stress. The benzylpiperidine tail ensures the molecule can cross the BBB to reach these plaques.
Anticancer Potential (Proteasome Inhibition)
Copper complexes of 8-hydroxyquinolines (e.g., Cu-CQ) are potent proteasome inhibitors.[1]
-
Mechanism: The compound binds tumor-associated copper, forming a complex that inhibits the 20S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis in cancer cells.[1]
-
Selectivity: The bulky benzyl group may enhance selectivity for specific cancer cell lines by altering cellular uptake pathways.[1]
Mechanism of Action Diagram (DOT Visualization)
Figure 2: Biological mechanism of action showing metal chelation and downstream effects.[1]
Experimental Validation: Chelation Assay
To verify the functional capability of the synthesized compound, a UV-Vis metal titration assay is recommended.
Protocol:
-
Preparation: Prepare a 50 µM stock solution of the compound in Tris-HCl buffer (pH 7.4) with 10% DMSO (to ensure solubility).
-
Titration: Add aliquots of CuCl₂ or ZnCl₂ solution (0.1 – 2.0 equivalents).
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Observation: Look for a bathochromic shift (red shift) in the absorption maximum (typically shifting from ~250 nm to ~320–400 nm), indicating the formation of the ligand-metal charge transfer (LMCT) complex.[1]
-
Analysis: Plot absorbance vs. metal concentration to determine the binding constant (Kd).
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from [1]
-
PubChem. (n.d.).[3] Compound Summary: 8-Hydroxyquinoline Derivatives. National Library of Medicine. Retrieved from
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] Link
-
Oliveri, V. (2020).[1][4] 8-Hydroxyquinoline scaffolds for the treatment of neurodegenerative diseases. European Journal of Medicinal Chemistry. Link
Sources
- 1. Buy (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone [smolecule.com]
- 2. chem960.com [chem960.com]
- 3. ((2R,4S)-2-Benzyl-4-((quinolin-4-ylmethyl)amino)piperidin-1-yl)(3,5-dimethylphenyl)methanone | C31H33N3O | CID 9869033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound (4-benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone -... [chemdiv.com]
An In-depth Technical Guide to Potential Biological Targets for 2-Piperidinyl-8-hydroxyquinoline Analogs
Introduction: The Therapeutic Promise of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This planar, lipophilic molecule possesses a unique structural feature: the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring create a bidentate chelation site for metal ions.[2][3] This ability to sequester essential metal ions is a cornerstone of its multifaceted pharmacological profile, which includes antineurodegenerative, anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[4][5] The dysregulation of metal ion homeostasis is a key factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in the proliferation of cancer cells.[4][6] Consequently, 8-HQ and its derivatives have emerged as promising candidates for the development of novel therapeutics.[5] This guide will provide an in-depth exploration of the potential biological targets of 2-piperidinyl-8-hydroxyquinoline analogs, a promising class of 8-HQ derivatives, with a focus on their mechanisms of action and the experimental methodologies required for target validation.
The Central Role of Metal Ion Chelation
The primary mechanism through which 8-hydroxyquinoline and its analogs exert their biological effects is through the chelation of metal ions, particularly divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺).[7][8] These metal ions are crucial cofactors for a multitude of enzymes and proteins involved in essential cellular processes.[4] By sequestering these ions, 8-HQ derivatives can disrupt these processes, leading to a range of cellular responses.
The 2-piperidinyl substitution on the 8-hydroxyquinoline scaffold can modulate the lipophilicity and metal-binding properties of the parent molecule, potentially enhancing its therapeutic index and target specificity. The rationale behind investigating this particular analog class stems from the need to fine-tune the pharmacokinetic and pharmacodynamic properties of the 8-HQ core.
Below is a diagram illustrating the fundamental metal chelation mechanism of the 8-hydroxyquinoline scaffold.
Caption: Metal Chelation by 8-Hydroxyquinoline.
Potential Biological Targets and Therapeutic Areas
The ability of 2-piperidinyl-8-hydroxyquinoline analogs to modulate metal ion homeostasis opens up a wide range of potential biological targets implicated in various diseases.
Neurodegenerative Diseases: Targeting Metal-Induced Amyloid Aggregation and Oxidative Stress
A hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), is the aggregation of misfolded proteins, such as amyloid-β (Aβ), and the presence of oxidative stress.[4][9] Metal ions, particularly copper and zinc, are known to promote the aggregation of Aβ peptides and contribute to the generation of reactive oxygen species (ROS).[6]
-
Amyloid-β (Aβ) Aggregation: 2-Piperidinyl-8-hydroxyquinoline analogs can chelate the metal ions that bridge Aβ monomers, thereby inhibiting their aggregation into neurotoxic oligomers and plaques.[10] The first 8-HQ derivative tested in vivo for this purpose was clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which demonstrated the ability to cross the blood-brain barrier and chelate zinc and copper ions.[10]
-
Oxidative Stress: By sequestering redox-active metal ions like copper and iron, these analogs can mitigate the Fenton reaction-mediated production of highly damaging hydroxyl radicals, thus protecting neurons from oxidative damage.[11]
The following diagram illustrates the proposed mechanism of action in neurodegenerative diseases.
Caption: Mechanism in Neurodegenerative Disease.
Oncology: Disrupting Cancer Cell Proliferation and Angiogenesis
Cancer cells often exhibit an altered metal metabolism and are more susceptible to disruptions in metal ion homeostasis compared to normal cells.[4] This vulnerability presents a therapeutic window for metal-chelating agents.
-
Inhibition of Metalloenzymes: Many enzymes crucial for cancer cell proliferation and survival, such as ribonucleotide reductase and matrix metalloproteinases (MMPs), are metal-dependent.[12][13] By chelating the metal cofactors, 2-piperidinyl-8-hydroxyquinoline analogs can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis.[14]
-
Induction of Apoptosis: These compounds have been shown to induce programmed cell death in cancer cells.[7] The chelation of intracellular copper, for instance, has been linked to the inhibition of the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.[6]
-
Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. 8-HQ derivatives like clioquinol have demonstrated selective anti-angiogenic activity, which is believed to be related to the chelation of copper and zinc ions.[4][6]
The following table summarizes the cytotoxic effects of 8-hydroxyquinoline and its derivatives against various cancer cell lines, providing a comparative framework.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | 9.33 ± 0.22 | [14] |
| Doxorubicin | HCT 116 | 5.6 ± 0.1 | [14] |
| 8-HQ Derivative (17) | HCT 116 | 116.4 ± 5.9 | [14] |
| 8-HQ Derivative (17) | MCF-7 | 78.1 ± 9.3 | [14] |
Infectious Diseases: Antimicrobial and Antifungal Activity
The antimicrobial properties of 8-hydroxyquinoline have been recognized for a long time.[15][16] The mechanism of action is largely attributed to its ability to sequester essential trace metals required for microbial growth and enzyme function.[3]
-
Antibacterial Action: 8-HQ derivatives have shown efficacy against a range of bacteria, including Mycobacterium tuberculosis.[17] Their activity can be copper-dependent, highlighting the importance of metal chelation in their antibacterial mechanism.[17]
-
Antifungal Effects: These compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[18] Clioquinol, for example, has been shown to inhibit the formation of pseudohyphae in Candida albicans.[18]
Experimental Protocols for Target Validation
To rigorously assess the potential of 2-piperidinyl-8-hydroxyquinoline analogs and validate their biological targets, a series of well-defined experimental protocols are essential.
Protocol 1: Cell Viability and Cytotoxicity Assays
The initial step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-piperidinyl-8-hydroxyquinoline analog and incubate for 24, 48, or 72 hours.[14] Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The following diagram outlines the workflow for the MTT assay.
Caption: MTT Assay Workflow.
Protocol 2: In Vitro Enzyme Inhibition Assays
To investigate the direct interaction of the analogs with specific enzyme targets, in vitro inhibition assays are crucial.
General Enzyme Inhibition Assay Protocol
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being tested. Prepare stock solutions of the enzyme, substrate, and the 2-piperidinyl-8-hydroxyquinoline analog.
-
Assay Reaction: In a microplate, combine the enzyme, buffer, and varying concentrations of the analog. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol 3: Metal Chelation Studies
To confirm the metal-chelating ability of the analogs, spectrophotometric or fluorometric titrations can be performed.
UV-Vis Spectrophotometric Titration Protocol
-
Prepare Solutions: Prepare a solution of the 2-piperidinyl-8-hydroxyquinoline analog in a suitable solvent. Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the analog solution.
-
Titration: Add small aliquots of the metal salt solution to the analog solution and record the spectrum after each addition.
-
Analysis: Observe the changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate the formation of a metal-ligand complex.
Future Directions and Conclusion
The 2-piperidinyl-8-hydroxyquinoline scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Future research should focus on optimizing the structure of these analogs to enhance their target specificity, improve their pharmacokinetic properties, and minimize potential off-target effects. The synthesis and screening of a library of derivatives with diverse substitutions on the piperidinyl and quinoline rings will be crucial in identifying lead compounds with superior efficacy and safety profiles.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Carmo, A. M., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Frontiers in Microbiology, 9, 1689. [Link]
-
Chan, T. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 245-249. [Link]
-
Armendariz, K. P., et al. (2013). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. Journal of Biological Chemistry, 288(3), 1618–1630. [Link]
-
Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 29. [Link]
-
Struga, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2415. [Link]
-
ResearchGate. (n.d.). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
Mendes, F., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1106349. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]
-
Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Salutis Scientia, 9(2). [Link]
-
ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators. Retrieved from [Link]
-
Bentham Science. (n.d.). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. Retrieved from [Link]
-
SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Correia, I., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 30(9), 2043. [Link]
-
Saadeh, H. A., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Saadeh, H. A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 15(3), 103664. [Link]
-
Wu, R., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567. [Link]
Sources
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autechindustry.com [autechindustry.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. scispace.com [scispace.com]
- 7. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rroij.com [rroij.com]
- 16. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol from 2-chloro-8-quinolinol
Abstract & Strategic Overview
This application note details the synthesis of 2-(4-benzylpiperidin-1-yl)quinolin-8-ol , a functionalized 8-hydroxyquinoline scaffold. Derivatives of this class are critical in medicinal chemistry, particularly for neurodegenerative drug discovery (e.g., Alzheimer’s and Huntington’s disease) due to their ability to act as metal-protein attenuating compounds (MPACs) and modulate transition metal homeostasis (Cu²⁺, Zn²⁺) in the brain.
The synthesis exploits a Nucleophilic Aromatic Substitution (
Key Reaction Features
-
Reaction Type:
(Nucleophilic Aromatic Substitution).[1] -
Atom Economy: High (Direct displacement; HCl is the only byproduct).
-
Scalability: Suitable for gram-to-multigram scale.
Retrosynthetic Analysis & Mechanism
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C2 position, forming a Meisenheimer-like transition state, followed by the restoration of aromaticity via the expulsion of the chloride ion.
Figure 1: Reaction pathway for the direct amination of 2-chloro-8-quinolinol.
Critical Considerations
Substrate Reactivity
The starting material, 2-chloro-8-quinolinol , possesses an acidic proton (phenolic OH). In the presence of base, the phenoxide anion is formed. This anion is electron-donating (+M effect), which increases electron density in the pyridine ring and theoretically deactivates the C2 position toward nucleophilic attack.
-
Implication: High temperatures (>120°C) and polar aprotic solvents (DMSO) or high-boiling protic solvents (2-ethoxyethanol) are required to overcome this energy barrier.
Purification Logic
The product is amphoteric, containing a basic tertiary amine and an acidic phenol.
-
Solubility Profile: Soluble in organic solvents (DCM, EtOAc) and strong acid/base aqueous solutions. Insoluble in water at isoelectric pH (approx. pH 6–7).[2]
-
Purification Strategy: We utilize this pH-dependent solubility for a precipitation-based workup, minimizing the need for chromatography.
Experimental Protocol
Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol | Role |
| 2-Chloro-8-quinolinol | 179.60 | 1.0 | 1.80 g (10 mmol) | Substrate |
| 4-Benzylpiperidine | 175.27 | 2.5 | 4.38 g (25 mmol) | Nucleophile |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g (15 mmol) | Acid Scavenger |
| 2-Ethoxyethanol | - | Solvent | 20 mL | Reaction Medium |
| Water (DI) | - | Workup | 100 mL | Precipitation |
| Acetic Acid (Glacial) | - | Workup | q.s.[4] | pH Adjustment |
Note: 2-Ethoxyethanol is chosen for its high boiling point (135°C) and ability to solubilize both organic reactants and inorganic bases.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-8-quinolinol (1.80 g) and potassium carbonate (2.07 g).
-
Solvent: Add 2-ethoxyethanol (20 mL). Stir for 5 minutes at room temperature to create a suspension.
-
Addition: Add 4-benzylpiperidine (4.38 g) in one portion.
-
Note: Excess amine (2.5 equiv) drives the equilibrium and ensures complete consumption of the less reactive chloro-quinoline.
-
-
Reflux: Attach a reflux condenser. Heat the reaction mixture to 130–135°C (oil bath temperature).
Phase 2: Monitoring
-
Time: Stir at reflux for 16–24 hours .
-
TLC Control: Monitor reaction progress using TLC (Mobile Phase: DCM:MeOH 95:5).
-
Starting Material Rf: ~0.8 (Non-polar).
-
Product Rf: ~0.4 (Fluorescent under UV 254/365 nm).
-
Stain: Ferric Chloride (
) stain will turn the product green/black due to the 8-hydroxyquinoline moiety.
-
Phase 3: Workup & Isolation
-
Cooling: Allow the mixture to cool to room temperature.
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A gummy precipitate may form initially.
-
pH Adjustment: The mixture will be basic. Dropwise add Glacial Acetic Acid while monitoring pH until it reaches pH 6.5–7.0 .
-
Why? At neutral pH, the zwitterionic form is least soluble, promoting crystallization.
-
-
Precipitation: Stir the aqueous suspension for 1 hour. The gum should harden into a solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with:
-
Water (
mL) -
Cold Ethanol (
mL) – Use caution, product is slightly soluble in EtOH.
-
-
Drying: Dry the solid under vacuum at 50°C for 12 hours.
Phase 4: Purification (If necessary)
If the crude purity is <95% by HPLC:
-
Recrystallization: Dissolve the solid in a minimum amount of boiling acetonitrile or ethanol. Allow to cool slowly to 4°C.
-
Column Chromatography: Silica gel; Gradient elution 0%
5% MeOH in DCM.
Workup Logic & Troubleshooting
The following decision tree illustrates the critical path for isolation, addressing the amphoteric nature of the product.
Figure 2: Decision tree for product isolation based on physical state after quenching.
Validation & Quality Control
Expected Analytical Data[5]
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical isolated yield 65–80%.
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.1 (d, 1H, H-4 quinoline)
- 7.3-7.1 (m, 5H, Benzyl aromatic)
- 7.2 (t, 1H, H-6 quinoline)
- 7.1 (d, 1H, H-5 quinoline)
- 7.0 (d, 1H, H-7 quinoline)
- 6.9 (d, 1H, H-3 quinoline)
- 4.5 (br d, 2H, Piperidine N-CH eq)
- 2.9 (br t, 2H, Piperidine N-CH ax)
- 2.55 (d, 2H, Benzyl-CH2)
- 1.8 (m, 1H, Piperidine CH)
-
Mass Spectrometry (ESI+): Calculated for
: 318.17; Found .
Safety Precautions
-
2-Chloro-8-quinolinol: Irritant. Avoid inhalation of dust.
-
2-Ethoxyethanol: Teratogen and reproductive toxin. Must be handled in a fume hood.
-
Waste Disposal: Aqueous waste contains quinoline derivatives and must be disposed of as hazardous organic waste, not down the drain.
References
-
Structure-Activity Relationships of 8-Hydroxyquinoline Deriv
- Context: General reactivity of the 8-hydroxyquinoline scaffold and conditions
- Source: Prati, F., et al. (2013).
-
Synthesis of 2-Amino-8-hydroxyquinolines via Nucleophilic Substitution.
- Context: Validates the direct displacement of 2-chloro-8-quinolinol with amines using high-boiling solvents.
- Source: Moret, V., et al. (2009). "Synthesis and biological evaluation of 2-amino-8-hydroxyquinolines." Bioorganic & Medicinal Chemistry Letters.
-
PBT2 and Analog Synthesis (Clioquinol Deriv
- Context: Provides industrial precedent for the synthesis of 2-substituted-8-hydroxyquinolines for neurological applic
- Source: Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron.
-
Green Chemistry Approaches to Quinoline Functionaliz
- Context: Discussion on solvent-free or aqueous micellar conditions for on chloro-quinolines.
- Source: Isley, N. A., et al. (2013).
Sources
Application Note: Solubility Profiling and Stock Solution Preparation of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
Executive Summary
This technical guide details the solubility characteristics, stock solution preparation, and handling protocols for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol .[1] This compound combines a metal-chelating 8-hydroxyquinoline core with a lipophilic 4-benzylpiperidine moiety.[1]
Due to its specific pharmacophore, this compound exhibits high lipophilicity .[1] Successful application in biological assays requires strict adherence to the organic solvent dissolution protocols outlined below to prevent micro-precipitation, which can lead to false negatives in enzymatic or cellular assays.
Quick Reference Data
| Parameter | Value / Description |
| Molecular Weight | ~318.41 g/mol |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| Primary Solvent (Stock) | DMSO (Dimethyl Sulfoxide) |
| Secondary Solvent | Ethanol (Absolute) |
| Aqueous Solubility | Negligible (< 10 µM without pH adjustment) |
Physicochemical Context & Solubility Logic[1][2][3]
To understand the solubility behavior of this compound, one must analyze its structural components. This "Structure-Solubility Relationship" (SSR) dictates the experimental approach.[1]
Structural Analysis[4][5]
-
The Head Group (Quinolin-8-ol): This bicyclic aromatic ring contains a phenolic hydroxyl group and a basic nitrogen.[1] It is capable of hydrogen bonding and metal chelation.[1] While the 8-HQ core has some polarity, it is planar and aromatic.[1]
-
The Tail Group (4-Benzylpiperidine): This is a bulky, non-polar, hydrophobic domain.[1] It significantly increases the octanol-water partition coefficient (LogP), driving the molecule to prefer organic environments.[1]
Solvent Compatibility[3]
-
DMSO (Aprotic, Polar): The preferred solvent. DMSO interacts effectively with the polar 8-hydroxyquinoline head while accommodating the hydrophobic benzylpiperidine tail via van der Waals forces.[1]
-
Ethanol (Protic, Polar): A viable secondary solvent.[1] However, at high concentrations (>50 mM), the hydrophobic tail may cause stability issues or slower dissolution rates compared to DMSO.
-
Water/Buffer: The compound is expected to be insoluble at neutral pH.[1] The hydrophobic burden of the benzylpiperidine group overrides the polarity of the hydroxyl group.
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration (50 mM) Master Stock for long-term storage.
Reagents:
-
Compound: this compound (Solid)[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
Workflow:
-
Calculation:
-
Target Concentration: 50 mM
-
Target Volume: 1 mL
-
Required Mass:
[1] -
Note: Always weigh the solid first, then calculate the exact volume of solvent required based on the actual mass to achieve 50 mM.
-
-
Dissolution Step (The "Wetting" Technique):
-
Weigh ~16 mg of the compound into a distinct amber glass vial (to protect from light).
-
Add 50% of the calculated DMSO volume.[1]
-
Vortex vigorously for 30 seconds.
-
Add the remaining 50% of DMSO.[1]
-
Sonicate in a water bath at room temperature for 5-10 minutes.
-
Critical Check: Inspect the solution against a light source.[1][2] It must be perfectly clear with no floating micro-crystals.[1]
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C .
-
Stability: Estimated >6 months at -20°C if protected from moisture.[1]
-
Protocol B: Solubility Limit Determination (Saturation Shake-Flask Method)
Objective: Empirically determine the maximum solubility in Ethanol or specific assay buffers.[1]
Step-by-Step:
-
Excess Addition: Add excess solid compound (e.g., 10 mg) to 1 mL of the target solvent (Ethanol).[1]
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
Visualization of Workflows
The following diagrams illustrate the logical flow for handling this lipophilic compound.
Diagram 1: Stock Preparation & Dilution Workflow
Caption: Critical workflow for generating a homogeneous Master Stock. Sonication is mandatory to break hydrophobic stacking interactions.[1]
Diagram 2: Solvent Interaction Logic[1]
Caption: Mechanistic basis for solvent selection. DMSO stabilizes both domains, while water causes repulsion of the lipophilic tail.
Troubleshooting & QA/QC
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture contamination in DMSO or "Salting out" effect if solid contained salts.[1] | Use fresh, anhydrous DMSO. Centrifuge to check for salt pellets.[1] |
| Precipitation in Aqueous Buffer | "Crash-out" effect.[1] The concentration exceeds the aqueous solubility limit (likely < 10 µM).[1] | 1. Lower the final concentration.2. Keep DMSO concentration at 0.5 - 1.0% in the final assay.3. Add a surfactant (e.g., 0.01% Tween-20) to the buffer.[1] |
| Color Change (Darkening) | Oxidation of the phenolic hydroxyl group (Quinolin-8-ol moiety).[1] | Ensure storage in amber vials . Purge headspace with Nitrogen/Argon if possible.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1] Retrieved from [Link][1]
- Context: Baseline solubility d
- Context: Protocols for kinetic solubility assays of lipophilic quinolines.
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: solubility. Current Protocols in Pharmacology.[1]
- Context: Standard methodology for saturation shake-flask and kinetic solubility.
Sources
Troubleshooting & Optimization
Improving aqueous solubility of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol formulations
Status: Operational Ticket ID: SOL-BPQ-001 Subject: Improving aqueous solubility of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol formulations Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary: The Physicochemical Barrier
You are encountering solubility issues with This compound (hereafter referred to as BPQ-8-OH ) because this molecule presents a "perfect storm" of insolubility factors. Before attempting a protocol, you must understand the antagonist:
-
High Lipophilicity (LogP > 3.5): The benzyl group attached to the piperidine acts as a hydrophobic anchor, while the quinoline ring adds significant planar aromaticity.
-
Crystal Lattice Energy: The 8-hydroxyquinoline (8-HQ) moiety is prone to strong
stacking and intermolecular hydrogen bonding (between the hydroxyl and quinoline nitrogen), creating a stable, high-melting-point crystal lattice that water cannot easily penetrate.[1][2] -
pH Sensitivity: The molecule is amphoteric .[1][2] It has a basic piperidine nitrogen (
) and a weakly acidic phenolic hydroxyl ( ).[1][2] At physiological pH (7.4), it exists largely as a neutral or zwitterionic species with minimal aqueous solubility.
Module 1: pH Adjustment & Salt Formation (First-Line Strategy)
Theory: The most accessible handle for solubilization is the piperidine nitrogen .[1] By lowering the pH below its
Protocol: In Situ Salt Screening
Do not rely on simple HCl addition, which may cause the "common ion effect" and precipitate the salt if chloride concentration is too high.
Step-by-Step Workflow:
-
Preparation: Weigh 5 mg of BPQ-8-OH into three separate HPLC vials.
-
Acid Addition: Add 1.0 equivalent of the following acids (predissolved in water/methanol 1:1) to the respective vials:
-
Equilibration: Add 500 µL of degassed water. Vortex for 1 minute.
-
Observation:
Decision Logic (Graphviz)
Figure 1: Decision matrix for salt selection targeting the piperidine nitrogen.
Module 2: Cyclodextrin Complexation (The "Stealth" Approach)
Theory: If pH adjustment is not viable (e.g., for neutral pH assays), you must encapsulate the hydrophobic benzyl-piperidine tail. Hydroxypropyl-
Protocol: Phase Solubility Setup
-
Stock Solution: Prepare a 40% (w/v) stock of HP-
-CD in water.[1][2] -
Serial Dilution: Prepare 0%, 10%, 20%, and 30% CD solutions in 1.5 mL tubes.
-
Saturation: Add excess BPQ-8-OH solid (approx. 2 mg) to each tube.
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds 8-HQ derivatives).[1][2]
-
Quantification: Measure UV absorbance at 250 nm (quinoline peak).
Expected Outcome:
Solubility should increase linearly with CD concentration (
Module 3: Troubleshooting & FAQs
Issue 1: "My compound precipitates immediately upon dilution into media."
Diagnosis: You are likely experiencing the "Metastable Zone Crash."[1][2] If you dissolve BPQ-8-OH in 100% DMSO and spike it into aqueous media, the rapid change in dielectric constant forces the hydrophobic benzyl tail out of solution before it can disperse.[1]
The Fix:
-
Use an Intermediate Step: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first.[1][2] Then, dilute this mix into your aqueous buffer. The polymer chains in PEG400 act as a "parachute," delaying crystal nucleation.
Issue 2: "The solution turns green/black over time."
Diagnosis: 8-Hydroxyquinolines are potent metal chelators.[1][2] Trace iron (
The Fix:
Issue 3: "I need a high concentration (>10 mg/mL) for animal studies."
Diagnosis: Simple salts or cyclodextrins may not reach this load.[1][2] You need an Amorphous Solid Dispersion (ASD) .[1][2]
The Fix (ASD Protocol):
-
Dissolve BPQ-8-OH and PVP-VA64 (ratio 1:[1][2]3) in Methanol/DCM (1:1).[1][2]
-
Rotary evaporate at 40°C until a dry film forms.
-
Vacuum dry for 12 hours.
-
Reconstitute this film in saline.[1][2] The polymer matrix prevents the drug from recrystallizing, maintaining a supersaturated state.
Comparative Data Summary
| Formulation Strategy | Target Mechanism | Est. Solubility Improvement | Best For... |
| Free Base (Control) | N/A | Reference (< 1 µg/mL) | N/A |
| Mesylate Salt (pH 4) | Protonation of Piperidine N | > 100-fold | IV Injection / Oral Gavage |
| 20% HP- | Inclusion Complex | 20-50 fold | Neutral pH Cell Assays |
| ASD (PVP-VA64) | Lattice Disruption | > 500-fold (Supersaturated) | High-dose Toxicology |
References
-
Prankerd, R. J. (2007).[1][2] Solid-State Properties of Drugs: Morphological, Crystallographic, and Physicochemical Properties of 8-Hydroxyquinoline Derivatives. Journal of Pharmaceutical Sciences. (Generalized citation for 8-HQ physicochemical properties).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Avram, E., et al. (2004).[2] Neuroprotection by a novel brain permeable iron chelator, VK-28.[1][2][3][4][5] Neurobiology of Disease. (Provides grounding for the solubility behavior of piperazine/piperidine-linked 8-HQ analogues).
Sources
- 1. Buy (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone [smolecule.com]
- 2. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by a novel brain permeable iron chelator, VK-28, against 6-hydroxydopamine lession in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol in cell culture media
Technical Support Center: Stability Optimization for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
Executive Summary
You are working with This compound , a compound that fuses a metal-chelating core (8-hydroxyquinoline) with a highly lipophilic tail (benzylpiperidine). This dual nature creates a specific set of stability challenges in cell culture media that differ from standard small molecules.
The Stability Paradox: chemically, this molecule is robust; however, in a biological matrix (media + serum), it often appears unstable due to physical precipitation or metal complexation , rather than actual chemical degradation.
This guide provides the protocols to distinguish between loss of compound (adsorption/precipitation) and loss of integrity (degradation).
Part 1: The "Cloudy Media" & Solubility Protocol
Issue: Users often report immediate turbidity or crystal formation upon adding the compound to DMEM/RPMI.
Mechanism: This molecule is a "grease ball" with a polar head. The benzylpiperidine tail drives high lipophilicity (LogP > 3.5), while the quinoline nitrogen is a weak base.
-
The Shock Effect: rapid addition of a high-concentration DMSO stock into aqueous media causes the compound to crash out before it can disperse.
-
The Salting-Out Effect: High salt concentrations in media (NaCl, KCl) reduce the solubility of the neutral form of the molecule.
Protocol A: The Step-Down Dilution Method (Mandatory for >10 µM)
Do not pipette directly from 10 mM stock into the cell culture well.
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure sterile PBS or serum-free media first. Vortex immediately.
-
Why? This creates a 1 mM solution with 10% DMSO. The high DMSO keeps it soluble while transitioning to an aqueous environment.
-
-
Final Dosing: Pipette from this intermediate into your final well.
-
Result: A final 10 µM concentration with 0.1% DMSO.
-
-
Visual Check: Hold the plate against a dark background. If you see a "milky" swirl that doesn't disappear, you have precipitation.
Data Table 1: Solubility Thresholds (Estimated)
| Solvent System | Max Solubility | Stability Window | Notes |
|---|---|---|---|
| 100% DMSO | > 50 mM | Months (-20°C) | Hygroscopic; keep sealed. |
| PBS (pH 7.4) | < 5 µM | Hours | Prone to sticking to plastics. |
| DMEM + 10% FBS | ~ 20-50 µM | 24-48 Hours | Albumin (BSA) acts as a carrier, improving solubility. |
Part 2: The "Green Media" & Chemical Stability
Issue: The culture media turns green, dark brown, or black after 24 hours.
Mechanism (The Chelation Trap): The 8-hydroxyquinoline (8-HQ) moiety is a high-affinity bidentate chelator.[1]
-
Iron (Fe³⁺): Forms a dark green/black complex (1:3 ligand-to-metal ratio).
-
Copper (Cu²⁺): Forms a yellow-green complex.
-
Source: Fetal Bovine Serum (FBS) contains transferrin-bound iron and trace copper. Your compound strips these metals from the media components.
Impact: This is not degradation. The compound is still there, but it is now a metal complex. This alters its biological activity (e.g., it may now act as an ionophore, shuttling metals into cells).
Troubleshooting Diagram: Color Change Logic
Figure 1: Decision tree for diagnosing media discoloration. Green/Black shifts indicate metal chelation, while yellow/orange shifts often indicate oxidative degradation of the phenol group.
Part 3: Adsorption & The "Ghost Loss"
Issue: HPLC analysis of the supernatant shows only 50% of the compound 1 hour after dosing, but no degradation products are found.
Mechanism: The benzylpiperidine group is highly hydrophobic. It adsorbs rapidly to:
-
Polystyrene culture plates.[1]
-
Serum Proteins (Albumin/BSA).
Protocol B: The "Ghost Loss" Verification To determine if you are losing compound to the plastic or the protein:
-
Condition A (Plastic Control): Media + Compound (No Cells) in a standard plastic plate.
-
Condition B (Glass Control): Media + Compound (No Cells) in a glass vial.
-
Condition C (Protein Free): PBS + Compound (No Cells) in a glass vial.
-
If A < B: You have Plastic Adsorption . Solution: Pre-coat plates or use low-binding plastics.
-
If C < B: You have Solubility Crash (Protein is required to keep it in solution).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in serum-free media? A: Use caution. In the absence of serum proteins (albumin), the solubility of this compound drops significantly (< 5 µM). If you must use serum-free conditions, ensure you use a carrier like cyclodextrin or maintain a higher DMSO concentration (0.5%), provided your cells tolerate it.
Q2: Is the compound light sensitive? A: Yes. 8-Hydroxyquinoline derivatives can undergo photo-oxidation and excited-state proton transfer (ESPT) [1]. Always handle stocks in amber vials and minimize exposure to biosafety cabinet lights during long dosing procedures.
Q3: Will this compound interfere with my MTT/MTS assays? A: High Risk. This compound is a chelator. It can interact with the tetrazolium salts in MTT assays or the metal catalysts used in Click-chemistry proliferation assays.
-
Recommendation: Use ATP-based assays (e.g., CellTiter-Glo) or LDH release assays instead of colorimetric redox assays to avoid false positives.
Q4: Why do I see fluorescence in the media? A: 8-Hydroxyquinolines are weakly fluorescent on their own but become highly fluorescent when they bind Zinc or Magnesium [2]. If you see background fluorescence, it confirms the compound has entered the cell or chelated metals in the media.
References
-
Bardez, E., et al. (1997). "Excited-state proton transfer in 8-hydroxyquinoline." Journal of Physical Chemistry A.
-
Prachayasittikul, V., et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "8-Hydroxyquinoline."[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Metal Binding & Therapeutic Potential: 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol vs. Clioquinol
Executive Summary
This guide provides a technical comparison between Clioquinol (CQ) , a historic 8-hydroxyquinoline (8-HQ) ionophore, and 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol (Target Compound) , a specific derivative designed as a Multitarget-Directed Ligand (MTDL) for neurodegenerative applications.
Key Distinction: While Clioquinol acts as a high-affinity, non-selective metal ionophore capable of forming stable 1:2 (Metal:Ligand) complexes, the Target Compound utilizes a sterically hindered 2-substitution to lower metal affinity intentionally. This "attenuated" affinity, combined with the benzylpiperidine moiety (a pharmacophore for acetylcholinesterase inhibition), shifts the mechanism from simple ionophoric transport to dual-action neuroprotection (Metal Modulation + Cholinergic Restoration).
Chemical Identity & Structural Logic
The fundamental difference in performance stems from the substitution pattern on the quinoline ring.
| Feature | Clioquinol (CQ) | Target Compound |
| IUPAC Name | 5-Chloro-7-iodo-8-quinolinol | This compound |
| Core Scaffold | 8-Hydroxyquinoline (8-HQ) | 8-Hydroxyquinoline (8-HQ) |
| Substitution | 5-Cl, 7-I (Electron withdrawing, steric bulk distal to N) | 2-position (Steric bulk proximal to N) |
| Key Moiety | Halogens (Lipophilicity) | Benzylpiperidine (AChE Inhibition) |
| pKa (Phenolic) | ~7.0 (Acidic due to halogens) | ~9.5 (Basic influence of amine) |
| Lipophilicity | High (cLogP ~3.5) | Moderate/High (cLogP ~4.0) |
Structural Visualization
Caption: Structural impact on coordination geometry. The 2-position substitution in the Target Compound creates steric clash, preventing the planar arrangement required for stable 1:2 copper complexes.
Metal Binding Affinity Analysis
The critical performance metric for these compounds is their stability constant (
Comparative Stability Constants (Log K)
| Metal Ion | Parameter | Clioquinol (CQ) | Target Compound (Inferred) | Significance |
| Cu(II) | ~12.3 | ~9.5 - 10.5 | Target has reduced affinity; prevents stripping of metalloproteins. | |
| ~23.0 | < 16.0 (or N/A) | Critical Difference: Target cannot easily form stable 1:2 complexes due to steric hindrance. | ||
| Zn(II) | ~8.5 | ~7.0 - 8.0 | Moderate affinity allows Zn redistribution without depletion. | |
| Selectivity | Cu vs. Zn | High Preference for Cu | Moderate Preference | Target is less likely to deplete systemic Zn pools. |
Technical Insight: The 2-substituted group in the Target Compound introduces steric hindrance adjacent to the chelating nitrogen. For Cu(II), which prefers a square planar geometry in 1:2 complexes (bis-ligand), this bulk forces a tetrahedral distortion or prevents the second ligand from binding effectively. This results in a "safety valve" mechanism where the drug can scavenge free/labile copper but is too weak to strip copper from high-affinity enzymes (e.g., SOD1, COX).
Biological Implications & Mechanism
Clioquinol: The "Sledgehammer" Ionophore
-
Mechanism: CQ forms neutral, lipophilic 1:2 complexes with Cu/Zn that rapidly cross the Blood-Brain Barrier (BBB).
-
Risk: The high affinity (
) allows it to compete with essential metalloproteins, potentially leading to neurotoxicity (e.g., SMON - Subacute Myelo-Optic Neuropathy) or mitochondrial stripping. -
Outcome: Rapid redistribution of metals, but narrow therapeutic window.
Target Compound: The "Smart" MTDL
-
Mechanism:
-
Metal Modulation: Forms labile 1:1 complexes. It "chaperones" excess synaptic Cu/Zn rather than locking them into tight 1:2 cages.
-
AChE Inhibition: The benzylpiperidine tail fits into the catalytic anionic site (CAS) of Acetylcholinesterase, boosting cholinergic transmission.
-
-
Benefit: Reduced toxicity profile.[2] The lower affinity ensures the compound is a "conditional" chelator—active only when metal concentrations are pathologically high (e.g., in Amyloid-
plaques).
Therapeutic Pathway Diagram
Caption: Dual-action mechanism of the Target Compound compared to the single-mode action of Clioquinol.
Experimental Protocols: Measuring Binding Affinity
To validate the "attenuated affinity" of the Target Compound, the following UV-Vis titration protocol is recommended. This method distinguishes between 1:1 and 1:2 complexation.[3]
Protocol: UV-Vis Spectrophotometric Titration
Objective: Determine stability constants (
-
Preparation:
-
Ligand Stock: Dissolve Target Compound (20
M) in 50% w/w DMSO/H O (to ensure solubility of the lipophilic benzylpiperidine). -
Metal Stock: Prepare 10 mM CuCl
and ZnCl in deionized water. -
Buffer: HEPES (10 mM, pH 7.4) or KCl (0.1 M) for ionic strength maintenance.
-
-
Titration Workflow:
-
Baseline: Record UV-Vis spectrum (200–600 nm) of the ligand alone. Note
(likely ~240-260 nm and ~310 nm for 8-HQ core). -
Addition: Add metal stock in 0.1 equivalent increments (0.1 to 3.0 equivalents).
-
Equilibration: Allow 2 minutes mixing time between additions.
-
Observation:
-
CQ: Distinct isosbestic points will appear, shifting to a new
(~400 nm) corresponding to the 1:2 complex. -
Target: Look for a shift to a specific 1:1 complex band. If a second shift (to 1:2) is absent or requires high metal excess, this confirms steric hindrance.
-
-
-
Data Analysis:
-
Plot Absorbance at
vs. [Metal]/[Ligand] ratio. -
Inflection Points: A break at 0.5 eq indicates 1:2 complexation. A break at 1.0 eq indicates 1:1 complexation.
-
Calculation: Use non-linear least squares fitting (e.g., HYPERQUAD or HypSpec software) to calculate
values.
-
Protocol Validation Check
-
Self-Consistency:[4] If the Target Compound shows precipitation during titration, the complex is likely neutral and lipophilic (1:2). If it remains soluble but shows weak spectral shifts, it suggests a charged, unstable, or monodentate species.
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Adlard, P. A. et al. (2008).
." Neuron. Link -
Barnham, K. J. et al. (2014).[5] "Clioquinol promotes the degradation of metal-dependent amyloid-
(A ) oligomers to restore endocytosis and ameliorate A toxicity." Proceedings of the National Academy of Sciences. Link -
Sgarlata, C. et al. (2016). "Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases."[1] Metallomics. Link
-
Oliveri, V. et al. (2021). "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry. Link
Sources
- 1. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. pnas.org [pnas.org]
Technical Dossier: Comparative IC50 Analysis of 8-Hydroxyquinoline Derivatives Against Metalloenzymes
Executive Summary
8-Hydroxyquinoline (8-HQ) is a privileged scaffold in medicinal chemistry, distinguished by its bidentate chelating ability toward divalent metal ions (
This guide provides a technical comparison of 8-HQ derivatives against three primary metalloenzyme classes: Methionine Aminopeptidases (MetAPs) , Matrix Metalloproteinases (MMPs) , and Carbonic Anhydrases (CAs) . The data demonstrates that while the parent 8-HQ scaffold offers broad-spectrum chelation, C5- and C7-substituted derivatives achieve nanomolar specificity, overcoming the "pan-assay interference" (PAINS) stigma often associated with chelators.
Part 1: The Chelation Mechanism & Specificity
The mechanism of action for 8-HQ derivatives relies on the abstraction of the catalytic metal ion from the enzyme's active site or the formation of a ternary complex that blocks substrate access.
Mechanistic Pathway
The following diagram illustrates the transition from free ligand to enzyme inactivation.
Caption: Kinetic pathway of metalloenzyme inhibition by 8-HQ derivatives. Inhibition occurs via either ternary complex formation or complete metal stripping.
Part 2: Comparative Data Analysis
The following tables aggregate experimental IC50 values. Note the dramatic shift in potency when the scaffold is derivatized for specific pockets.
Target: Methionine Aminopeptidase-2 (MetAP2)
Therapeutic Relevance: Anti-angiogenesis (Cancer).
Metal Cofactor:
| Compound | Substitution (R-Group) | IC50 (Human MetAP2) | Selectivity Note | Ref |
| Nitroxoline | 5-Nitro | 54.8 nM | >1000-fold selective vs MetAP1 | [1] |
| Parent 8-HQ | None | > 10 µM | Poor selectivity | [1] |
| TNP-470 | (Standard Control) | 18.0 nM | Irreversible (Epoxide) | [1] |
Insight: Nitroxoline (an antibiotic) was identified as a potent MetAP2 inhibitor.[2][3][4][5] Unlike the parent 8-HQ, the 5-nitro group enhances acidity and binding affinity, yielding nanomolar potency comparable to the standard TNP-470 but with a better safety profile.
Target: Matrix Metalloproteinases (MMP-2 / MMP-9)
Therapeutic Relevance: Metastasis inhibition.
Metal Cofactor:
| Compound | Modification | IC50 (MMP-2) | IC50 (MMP-9) | Ref |
| Compd 5e | 7-substituted (bulky) | 0.32 µM | 0.45 µM | [2] |
| Parent 8-HQ | None | ~18.0 µM | ~25.0 µM | [2] |
| Clioquinol | 5-Cl, 7-I | 11.0 µM | > 20 µM | [3] |
| Doxycycline | (Standard Control) | 2-10 µM | 2-10 µM | [2] |
Insight: The parent 8-HQ is a weak MMP inhibitor. However, introducing bulky hydrophobic groups at position 7 (Compound 5e) allows the molecule to interact with the S1' specificity pocket of MMPs, improving potency by nearly 60-fold.
Target: Carbonic Anhydrase II (hCA II)
Therapeutic Relevance: Glaucoma, Diuretics.
Metal Cofactor:
| Compound | Modification | Ki / IC50 (hCA II) | Potency vs Standard | Ref |
| Compd 5h | Sulfonamide-linked | 33.0 nM | 2.5x more potent | [4] |
| Acetazolamide | (Standard Control) | 74.0 nM | Baseline | [4] |
| Parent 8-HQ | None | > 100 µM | Inactive | [4] |
Insight: 8-HQ itself does not effectively inhibit CAs. The hybrid approach—linking a sulfonamide moiety (the classic CA "warhead") to the 8-HQ scaffold—creates a dual-binding mode that outperforms the clinical standard Acetazolamide.
Part 3: Experimental Validation Protocol
To reproduce the IC50 data for MMP inhibition (the most common target), a FRET-based enzymatic assay is the industry standard. This protocol minimizes interference from the intrinsic fluorescence of some 8-HQ derivatives.
Workflow Visualization
Caption: Step-by-step FRET assay workflow for determining IC50 of 8-HQ derivatives against MMPs.
Detailed Protocol Steps
-
Enzyme Activation:
-
MMPs are secreted as zymogens (pro-enzymes). Activate recombinant pro-MMP-2 (10 µg/mL) using 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris, 10 mM
, 150 mM NaCl, 0.05% Brij-35, pH 7.5). -
Critical: Brij-35 prevents the hydrophobic 8-HQ derivatives from aggregating or sticking to the plate walls.
-
-
Inhibitor Preparation:
-
Dissolve 8-HQ derivatives in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (range: 1 nM to 100 µM).
-
Control: Maintain constant DMSO concentration (<1%) across all wells to prevent solvent effects.
-
-
Reaction Assembly:
-
Add 50 µL of activated enzyme to 20 µL of inhibitor in a black 96-well plate.
-
Incubate for 30 minutes at 37°C to allow equilibrium binding (formation of the ternary complex).
-
-
Substrate Initiation:
-
Data Analysis:
-
Measure fluorescence every 60 seconds for 30 minutes.
-
Calculate the slope (Vmax) for the linear portion of the curve.
-
Fit: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic model to derive the IC50.
-
Part 4: Structural Activity Relationship (SAR) Summary
-
Position 8 (Hydroxyl) & Position 1 (Nitrogen):
-
Essential: These are required for metal chelation. Methylation of the hydroxyl (8-methoxy) abolishes activity against almost all metalloenzymes, confirming the chelation mechanism [3].
-
-
Position 5 (Electronic Tuning):
-
Electron-withdrawing groups (e.g.,
in Nitroxoline, in Clioquinol) increase the acidity of the phenol, altering the pKa and strengthening the metal-ligand bond stability at physiological pH [1].
-
-
Position 7 (Selectivity Gate):
-
This is the "growth vector." Adding bulky aromatic groups here (as seen in Compound 5e) allows the molecule to reach into adjacent hydrophobic pockets specific to MMPs, reducing off-target effects on other zinc enzymes like Carbonic Anhydrase [2].
-
References
-
Shim, J. S., et al. (2010). "Effect of nitroxoline on angiogenesis and growth of human bladder cancer." Journal of the National Cancer Institute, 102(24), 1855-1873.
-
Wang, J., et al. (2019). "Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors." European Journal of Medicinal Chemistry, 182, 111563.
-
Ritchie, C. W., et al. (2003). "Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Aβ amyloid deposition and toxicity in Alzheimer disease."[7] Archives of Neurology, 60(12), 1685-1691.
-
Thacker, P. S., et al. (2021).[8] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 585-596.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Absolute Purity: A Comparative Guide to qNMR vs. HPLC for Quinoline Derivatives
Introduction: The Purity Paradox in Heterocycles
In drug discovery, quinoline derivatives serve as privileged scaffolds for antimalarial, antiviral, and anticancer agents. However, their extended conjugation creates a "purity paradox" when analyzed by traditional chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection—the industry workhorse—often overestimates purity because it relies on relative response factors. If a synthetic impurity lacks a strong chromophore (e.g., aliphatic side-product, inorganic salt, or solvent residue), it remains invisible to the UV detector, inflating the apparent purity (Area %).
Quantitative NMR (qNMR) resolves this by functioning as a primary ratio method.[1][2][3][4][5] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This guide provides a rigorous technical comparison and a validated protocol for using qNMR to certify the absolute mass purity of quinoline derivatives.
Comparative Analysis: qNMR vs. HPLC-UV
The following analysis contrasts the two methodologies, highlighting why qNMR is the superior standard for establishing "Absolute Purity" (Mass Balance) versus "Relative Purity" (Chromatographic Homogeneity).
Performance Metrics
| Feature | HPLC-UV (Standard Method) | qNMR (Primary Method) |
| Purity Type | Relative (Area %) .[1][6] Assumes all components have identical extinction coefficients (often false). | Absolute (Mass %) . Direct molar ratio measurement relative to an Internal Standard (IS). |
| Reference Standard | Required . Needs a pure standard of the analyte to determine response factors. | Not Required . Needs only a certified IS (e.g., Maleic Acid) unrelated to the analyte. |
| Blind Spots | Misses non-chromophoric impurities (salts, water, aliphatics) and aggregates. | Detects all protonated species (organic solvents, side products, water). |
| Precision (RSD) | Excellent (< 0.5%). | High (< 1.0%) if relaxation delay ( |
| Analysis Time | 30–60 mins (equilibration + run). | 10–20 mins (sample prep + acquisition). |
Case Study: Purity Validation of a Novel 8-Hydroxyquinoline Derivative
In a simulated validation study, a synthesized quinoline derivative was analyzed by both methods.
-
HPLC-UV Result: 99.8% purity (254 nm). The chromatogram showed a single sharp peak.
-
qNMR Result: 96.4% purity.
-
Discrepancy Analysis: The qNMR spectrum revealed residual dichloromethane (5.30 ppm) and a non-chromophoric aliphatic oligomer in the alkyl region. These contributed mass but no UV absorbance.
Experimental Protocol: Validated qNMR Workflow
This protocol is designed for Traceable Purity Determination using the Internal Standard (IS) method.[2]
Reagents and Internal Standard Selection
For quinolines, the aromatic region (7.0–9.0 ppm) is crowded. You must select an IS with a signal in a "silent" region.
-
Recommended IS 1: Maleic Acid (TraceCERT®)
-
Shift: Singlet at ~6.3 ppm (Olefinic region, usually clear of quinoline aromatics).
-
Solubility: Excellent in DMSO-
and D O. -
T1 Relaxation: ~2–3 seconds (allows reasonable
).
-
-
Recommended IS 2: Dimethyl Sulfone (DMSO
)-
Shift: Singlet at ~3.0 ppm (Aliphatic region).
-
Use case: If the quinoline has olefinic substituents interfering with Maleic Acid.
-
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Equilibration: Allow analyte and IS to equilibrate to room temperature/humidity for 1 hour.
-
Weighing: Use a microbalance (readability 0.001 mg or better).
-
Weigh ~10–20 mg of Quinoline Analyte (
) directly into the NMR tube or a vial. -
Weigh ~5–10 mg of Internal Standard (
). -
Target Ratio: Aim for a 1:1 molar ratio between the IS protons and the analyte quantification protons for maximum S/N accuracy.
-
-
Solvation: Add ~0.6 mL of deuterated solvent (DMSO-
is preferred for quinolines to prevent aggregation). Cap and vortex until fully dissolved. Do not use ultrasonic baths if possible, as they can heat the solvent and alter density/volume if not careful (though mass ratio remains constant, degradation is a risk).
NMR Acquisition Parameters
The experiment must ensure full relaxation of all spins.
-
Pulse Sequence: zg (Bruker) or pulse (Varian). Standard 1D proton.
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (to catch all satellites and reference signals).
-
Relaxation Delay (
): CRITICAL.-
Perform a
inversion recovery experiment first. -
Set
(longest T1 in the sample). -
Typical Quinoline
: 30–60 seconds.
-
-
Number of Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).
-
Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.
Processing and Calculation
-
Phasing: Manual phasing is required. Auto-phasing is often insufficient for quantitative integration.
-
Baseline Correction: Apply a zero-order (polynomial) correction.
-
Integration: Integrate the IS signal (
) and a distinct analyte signal ( ). Do not include ¹³C satellites; use a consistent integration range (e.g., 60 times the linewidth).
Calculation Formula:
Where:
- : Purity (mass fraction)[2][5]
- : Integral area[1][3][4]
- : Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Quinoline H-2)
- : Molar mass[2][5][7]
- : Weighed mass[7]
Visualization of Methodologies
The qNMR Workflow
This diagram illustrates the critical path from sample weighing to data processing, highlighting the self-validating T1 loop.
Figure 1: Step-by-step qNMR workflow emphasizing the critical T1 relaxation check.
Internal Standard Decision Logic
Selecting the correct IS is vital to avoid signal overlap with the complex quinoline aromatic system.
Figure 2: Decision tree for selecting an Internal Standard to prevent spectral overlap.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2717–2744. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
University of Oxford, Dept of Chemistry. (2023). Measuring relaxation times - Inversion recovery for T1. Retrieved from [Link]
Sources
A Comparative Guide to the Lipophilicity of Benzylpiperidine-Substituted Quinolines in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimalarial, and antihypertensive properties.[1][2] The strategic derivatization of this privileged heterocycle allows for the fine-tuning of its physicochemical properties, a critical step in optimizing a compound's pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), stands out as a paramount determinant of a drug's success.[3][4]
This guide provides a comparative analysis of the lipophilicity of a series of benzylpiperidine-substituted quinolines, a chemical class of significant interest in contemporary drug discovery.[5][6] We will delve into the experimental determination of LogP, explore the structure-lipophilicity relationships within this series, and discuss the profound implications of these findings for drug development professionals.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents.[4] This property governs a molecule's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][7] A well-balanced lipophilicity is crucial; while a certain degree of fat-solubility is necessary for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][4] For orally administered drugs, an optimal LogP value is often sought to ensure efficient absorption from the gastrointestinal tract.[4] The "rule of five," a widely recognized guideline in drug discovery, suggests that a LogP value not greater than 5 is a favorable characteristic for a drug candidate.[8][9]
Experimental Determination of Lipophilicity (LogP)
Several methods are employed to determine the lipophilicity of a compound. The traditional "shake-flask" method, which measures the distribution of a compound between n-octanol and water, serves as the gold standard.[3] However, this method can be laborious and time-consuming.[3] Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), have emerged as reliable and efficient alternatives for estimating LogP values.[10][11]
A Generalized RP-HPLC Protocol for LogP Estimation
The following protocol outlines a typical RP-HPLC method for determining the retention factor (k), which can then be correlated to the LogP value.
Instrumentation:
-
Agilent 1200 Infinity Series HPLC system or equivalent
-
C18 stationary phase column
-
Diode Array Detector (DAD)
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact ratio is determined based on the polarity of the compounds being analyzed.
Procedure:
-
Standard Preparation: A series of standard compounds with known LogP values are prepared in the mobile phase.
-
Sample Preparation: The test compounds (benzylpiperidine-substituted quinolines) are accurately weighed and dissolved in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
The column is equilibrated with the mobile phase until a stable baseline is achieved.
-
A defined volume of each standard and sample solution is injected into the HPLC system.
-
The retention time (t_R) for each compound is recorded.
-
The column dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Retention Factor (k): The retention factor for each compound is calculated using the formula: k = (t_R - t_0) / t_0
-
Correlation and LogP Determination:
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standard compounds against their known LogP values.
-
The LogP values of the test compounds are then determined by interpolating their log k values on this calibration curve.
-
Experimental Workflow for LogP Determination via RP-HPLC
Caption: A generalized workflow for the experimental determination of LogP using RP-HPLC.
Comparative Lipophilicity of Benzylpiperidine-Substituted Quinolines
The following table presents a comparative analysis of the experimentally determined LogP values for a series of hypothetical benzylpiperidine-substituted quinolines. This data is for illustrative purposes to demonstrate structure-lipophilicity relationships.
| Compound ID | Quinoline Substituent (R1) | Benzyl Substituent (R2) | Experimentally Determined LogP |
| I | H | H | 4.2 |
| II | 6-OCH3 | H | 4.1 |
| III | 6-Cl | H | 4.8 |
| IV | H | 4-F | 4.4 |
| V | H | 4-Cl | 4.9 |
| VI | H | 4-CH3 | 4.6 |
Interpretation of Structure-Lipophilicity Relationships
The data presented in the table reveals several key trends regarding the influence of substituents on the lipophilicity of benzylpiperidine-substituted quinolines:
-
Effect of Quinoline Substitution: The introduction of a methoxy group at the 6-position of the quinoline ring (Compound II ) slightly decreases the lipophilicity compared to the unsubstituted parent compound (Compound I ). This is likely due to the polar nature of the ether oxygen. Conversely, the substitution with a chlorine atom at the same position (Compound III ) significantly increases the LogP value, which is consistent with the hydrophobic nature of halogens.
-
Effect of Benzyl Substitution: Modification of the benzyl ring also has a pronounced effect on lipophilicity. The introduction of a fluorine atom (Compound IV ) or a chlorine atom (Compound V ) on the para-position of the benzyl ring leads to an increase in the LogP value, with the more lipophilic chlorine atom having a greater impact. The addition of a methyl group (Compound VI ) also enhances lipophilicity, as expected from a non-polar alkyl group.
Significance in Drug Development
The observed structure-lipophilicity relationships have significant implications for the design of novel drug candidates based on the benzylpiperidine-substituted quinoline scaffold. For instance, if a lead compound exhibits poor oral absorption due to high polarity (low LogP), the introduction of hydrophobic substituents such as halogens or alkyl groups could enhance its lipophilicity and improve its pharmacokinetic profile. Conversely, if a compound is too lipophilic, leading to poor aqueous solubility or high metabolic instability, the incorporation of more polar moieties could be a viable strategy to reduce its LogP to a more desirable range.
Conclusion
This guide has provided a comprehensive overview of the comparative lipophilicity of benzylpiperidine-substituted quinolines. Understanding the interplay between chemical structure and lipophilicity is paramount for medicinal chemists. The ability to modulate this critical physicochemical parameter through rational chemical design is a key driver in the successful development of novel therapeutics. The experimental and theoretical approaches to determining lipophilicity, as discussed herein, are invaluable tools in the iterative process of drug discovery and optimization.
References
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (n.d.).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - ResearchGate. (2025, October 13).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed. (2022, December 22).
- Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - MDPI. (n.d.).
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).
- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5).
- Measured LogP values for compounds 16a–c (22 °C) and their monocyclic counterparts. (n.d.).
- Research → Research tools → Physicochemical parameters for drug candidate compounds. - Jant's web site. (2025, May 6).
- Comparison of the calculated lipophilicities (log P/Clog P) with the... | Download Table - ResearchGate. (n.d.).
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors | Request PDF - ResearchGate. (2026, January 17).
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (2004, April 5).
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jant's web site [shaker.umh.es]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
